(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
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Description
Synthesis Analysis
The synthesis of related hydrazine compounds involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine starts with 2-fluoroaniline and proceeds through acylation and chlorination to obtain 4-chloro-2-fluoroaniline, which is then converted to the hydrazine through diazotization and reduction, yielding a high purity product with a yield of about 87.1% . This method could potentially be adapted for the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride by starting with an appropriately substituted aniline.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be confirmed using various spectroscopic techniques such as IR spectroscopy, CIMS, 1H NMR, and 13C NMR . X-ray structural analysis can also be used to determine the configuration of the molecules, as seen in the study of trifluoromethyl-substituted dielectrophile . These techniques would likely be applicable in analyzing the molecular structure of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation with other reagents such as hydroxylamine and hydrazine hydrochloride . The reactivity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride would need to be studied in the context of its potential applications, which could include the synthesis of herbicides or energetic materials .
Physical and Chemical Properties Analysis
The physical properties such as melting point can be determined through experimental synthesis and characterization. For example, 4-chloro-2-fluorophenylhydrazine has a melting point range of 59-60°C . The chemical properties, including reactivity and stability, can be inferred from related compounds. Energetic properties, if relevant, can be theoretically computed and compared to other energetic materials .
Safety And Hazards
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFRSWQIFVTQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659325 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride | |
CAS RN |
156941-64-9 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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